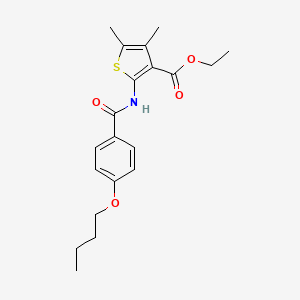

![molecular formula C23H30N2O4S B6570680 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-41-0](/img/structure/B6570680.png)

4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a sulfonyl group, and a tetrahydroquinoline group, which are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the attachment of the sulfonyl group, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and sulfonyl groups are likely to contribute to the compound’s polarity, and the tetrahydroquinoline ring could potentially participate in aromatic interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group could potentially undergo hydrolysis, and the sulfonyl group might be susceptible to nucleophilic attack . The tetrahydroquinoline ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Applications De Recherche Scientifique

4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential applications in scientific research. It has been found to possess antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of drugs to treat a variety of infectious diseases. Additionally, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and lung cancer.

Mécanisme D'action

The exact mechanism of action of 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not yet fully understood. However, it is believed to act by disrupting the cell membrane of target cells, leading to cell death. Additionally, this compound has been found to interfere with the synthesis of proteins and lipids, and to inhibit the activity of certain enzymes.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied in a number of studies. It has been found to inhibit the growth of several bacteria, fungi, and viruses, and to inhibit the growth of several cancer cell lines. Additionally, this compound has been found to possess antioxidant, anti-inflammatory, and anti-apoptotic properties.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in laboratory experiments include its low cost, its ease of synthesis, and its broad range of applications. Additionally, this compound is relatively safe to use, as it has been found to have low toxicity in animal models. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, this compound has a relatively short shelf life, and it is not stable in the presence of light or heat.

Orientations Futures

There are numerous potential future directions for the use of 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in scientific research. These include further research into its potential as an anticancer agent, its potential use in the development of novel antibiotics, its potential use as an antiviral agent, and its potential use as an anti-inflammatory agent. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs that target specific diseases. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for the production of this compound.

Méthodes De Synthèse

The synthesis of 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been reported in a number of studies. In general, the synthesis of this compound involves the condensation of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline with 4-butoxybenzamide in the presence of a base. The reaction is typically carried out in an aqueous solution at room temperature, and the resulting product is a white solid. The purity of the product can be improved by recrystallization from an appropriate solvent.

Propriétés

IUPAC Name |

4-butoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-3-5-15-29-21-11-8-18(9-12-21)23(26)24-20-10-13-22-19(17-20)7-6-14-25(22)30(27,28)16-4-2/h8-13,17H,3-7,14-16H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNRCSYOSUTUIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570600.png)

![butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570609.png)

![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6570615.png)

![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)

![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6570631.png)

![4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570637.png)

![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)

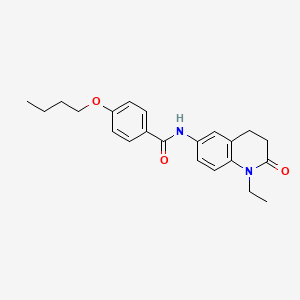

![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570672.png)

![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide](/img/structure/B6570695.png)

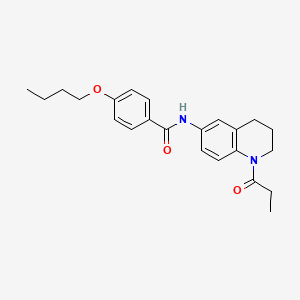

![4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570700.png)